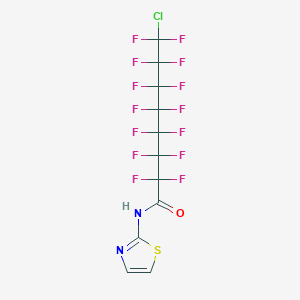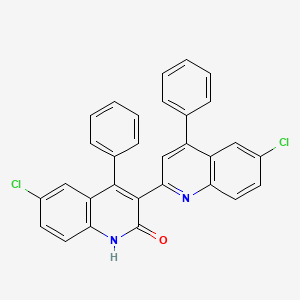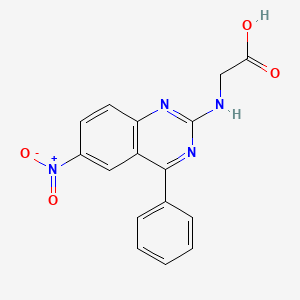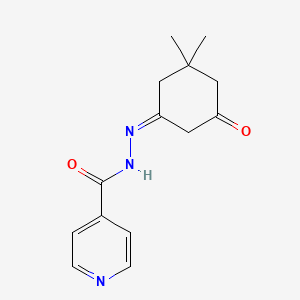![molecular formula C19H23NO2 B11108501 Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- CAS No. 700350-69-2](/img/structure/B11108501.png)
Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- is a complex organic compound characterized by the presence of a phenol group, a morpholine ring, and a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable halogenated phenylpropyl derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to optimize the reaction rates and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the phenylpropyl chain or the morpholine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce various alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the morpholine ring may enhance the compound’s solubility and bioavailability. The phenylpropyl chain provides structural rigidity and can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- can be compared with other similar compounds, such as:
Phenol, 2-[3-(4-piperidinyl)-1-phenylpropyl]-: Similar structure but with a piperidine ring instead of morpholine, which may alter its chemical and biological properties.
Phenol, 2-[3-(4-pyrrolidinyl)-1-phenylpropyl]-:
Phenol, 2-[3-(4-azepanyl)-1-phenylpropyl]-: Features an azepane ring, which can impact its pharmacokinetics and interactions with biological targets.
The uniqueness of Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
700350-69-2 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3-morpholin-4-yl-1-phenylpropyl)phenol |
InChI |
InChI=1S/C19H23NO2/c21-19-9-5-4-8-18(19)17(16-6-2-1-3-7-16)10-11-20-12-14-22-15-13-20/h1-9,17,21H,10-15H2 |
InChI Key |
LSQLFSBHUSWZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11108419.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11108428.png)

![4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide](/img/structure/B11108456.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11108459.png)

![2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11108465.png)

![2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11108474.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11108475.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)
![{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron](/img/structure/B11108493.png)

